2-(3-Hydroxypropyl)phenol

Vue d'ensemble

Description

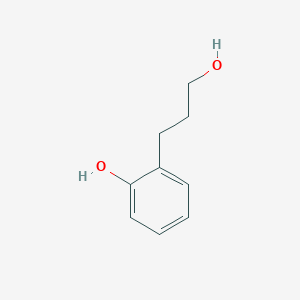

2-(3-Hydroxypropyl)phenol, also known as this compound, is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by a hydroxyl group attached to the benzene ring and a hydroxypropyl group at the ortho position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(3-Hydroxypropyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, providing high yields without the need for chromatographic purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the production of significant quantities of the compound under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Hydroxypropyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydroxypropyl derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroxypropyl derivatives.

Substitution: Ethers and esters

Applications De Recherche Scientifique

Pharmaceutical Development

2-(3-Hydroxypropyl)phenol serves as a precursor in the synthesis of various pharmaceuticals. Its ability to undergo chemical modifications allows for the creation of compounds with enhanced therapeutic properties. For instance, it has been explored in the development of ocular delivery systems for drugs such as Sunitinib and Brinzolamide, which are used to treat conditions like glaucoma and age-related macular degeneration .

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory activities. These properties make it a candidate for use in cosmeceuticals and active cosmetics, where it can help mitigate oxidative stress in skin cells .

Industrial Applications

In industrial settings, this compound is utilized in the formulation of resins and coatings due to its phenolic structure, which enhances durability and chemical resistance. It is also involved in the production of surfactants and emulsifiers that find applications in cleaning products and personal care items .

Table 1: Summary of Applications

Case Study 1: Ocular Drug Delivery

A study investigated the use of this compound as a prodrug for enhancing the bioavailability of Sunitinib in treating glaucoma. The formulation demonstrated improved intraocular pressure reduction compared to standard treatments, highlighting the compound's potential in ocular pharmacotherapy .

Case Study 2: Antioxidant Efficacy

In a clinical trial assessing various antioxidants' effects on skin health, this compound was shown to significantly reduce markers of oxidative stress in human keratinocytes. This suggests its viability as an active ingredient in anti-aging products .

Case Study 3: Industrial Resin Formulation

Research on the incorporation of this compound into epoxy resin formulations revealed enhanced thermal stability and mechanical properties. This improvement makes it suitable for high-performance coatings used in automotive and aerospace industries .

Mécanisme D'action

The mechanism of action of 2-(3-Hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 3-(2-Hydroxypropyl)phenol

- 2-(3-Hydroxypropyl)anisole

- 2-(3-Hydroxypropyl)benzoic acid

Comparison: 2-(3-Hydroxypropyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Activité Biologique

2-(3-Hydroxypropyl)phenol, also known as 4-(3-hydroxypropyl)phenol, is a phenolic compound with significant biological activity. Its structural features contribute to various pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the existing literature on the biological activities of this compound, presenting data tables and case studies to illustrate its potential applications.

Chemical Structure

The molecular formula of this compound is C_{10}H_{14}O_2, and it features a hydroxyl group (-OH) attached to a phenolic ring with a propyl chain. This structure is crucial for its biological interactions and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains:

- Bacterial Inhibition : Studies have shown that derivatives of phenolic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy .

- Fungal Activity : Specifically, this compound has demonstrated antifungal activity against pathogens like Botrytis cinerea, with IC50 values ranging from 1.0 to 23.5 μg/mL . This indicates its potential use in agricultural applications as a natural fungicide.

Antioxidant Properties

Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant activity of this compound can be attributed to its hydroxyl group, which facilitates hydrogen donation to free radicals. This property is critical in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

Anti-inflammatory Effects

Inflammation plays a central role in many chronic diseases. Research has highlighted the ability of phenolic compounds to modulate inflammatory pathways. For instance, this compound may inhibit pro-inflammatory mediators and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the specific biological activities of this compound:

-

Antifungal Efficacy : A study evaluated the antifungal properties of various phenolic derivatives, including this compound, against B. cinerea. The results indicated that structural variations significantly influenced antifungal potency, with some derivatives showing enhanced inhibitory effects compared to the parent compound .

Compound IC50 (μg/mL) This compound 1.0 - 23.5 2-allylphenol 68 - 1 - Antioxidant Activity Assessment : The antioxidant capacity was measured using DPPH radical scavenging assays, demonstrating that this compound effectively reduced DPPH radicals, indicating significant antioxidant potential.

Propriétés

IUPAC Name |

2-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMOIYXEIAPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295784 | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-92-1 | |

| Record name | Benzenepropanol, 2-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.